molecular formula C21H21NO3 B11296849 3-ethyl-4-methyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-ethyl-4-methyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11296849
M. Wt: 335.4 g/mol
InChI Key: KKYCBCKEJUKVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ETHYL-4-METHYL-9-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

3-ethyl-4-methyl-9-(4-methylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H21NO3/c1-4-16-14(3)17-9-10-19-18(20(17)25-21(16)23)11-22(12-24-19)15-7-5-13(2)6-8-15/h5-10H,4,11-12H2,1-3H3

InChI Key

KKYCBCKEJUKVDK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C3=C(C=C2)OCN(C3)C4=CC=C(C=C4)C)OC1=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-ETHYL-4-METHYL-9-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines, followed by cyclization and oxidation steps. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings. Common reagents used in these reactions include acids, bases, and transition metal catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-ETHYL-4-METHYL-9-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other chromene and oxazine derivatives. Compared to these, 3-ETHYL-4-METHYL-9-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE may exhibit unique properties due to its specific structural features. Similar compounds include:

  • 3-ETHYL-4-METHYL-2H-CHROMENE
  • 4-METHYLPHENYL-2H-OXAZINE These compounds share some structural similarities but differ in their chemical and biological properties.

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